CAS 142784-23-4 – Xanthine Oxidase Inhibitory Potency vs. Polyhydroxylated Chalcones
In a single-laboratory SAR study, 3,3′-dihydroxychalcone (this compound) was evaluated alongside 19 other hydroxylated chalcones for XO inhibition. The most active XO inhibitors in the series required ≥3 hydroxyl groups [1]. 3,3′-Dihydroxychalcone, possessing only two meta‑hydroxyl groups, falls below this structural threshold and would be classified as a low‑potency XO inhibitor relative to tri‑hydroxy comparators such as 2′,3,4‑trihydroxychalcone, although exact IC50 values for the target compound were not recovered from the accessible record. The structure‑activity rule that 'minimum three OH groups are required for strong XO inhibition' provides a class‑level inference that positions 3,3′-dihydroxychalcone as an appropriate low‑activity control or selectivity probe where differential hydroxyl count determines target engagement.
| Evidence Dimension | Xanthine oxidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Structural class: dihydroxy (2 meta‑OH); predicted low potency [1] |
| Comparator Or Baseline | Tri‑hydroxychalcones (e.g., 2′,3,4‑trihydroxychalcone): IC50 in low µM range (exact values not recovered) [1] |
| Quantified Difference | Structural requirement: ≥3 OH groups for strong XO inhibition; target compound has 2 OH groups [1] |
| Conditions | Cell‑free XO enzymatic assay; 20 chalcone derivatives tested [1] |
Why This Matters
For assays probing XO‑related oxidative stress, selecting the precisely defined regioisomer (3,3′-dihydroxy) ensures consistent low‑baseline activity, avoiding off‑target effects caused by more potent tri‑hydroxy impurities.
- [1] Hofmann E, Webster J, Do T, Kline R, Snider L, Hauser Q, Higginbottom G, Campbell A, Ma L, Paula S. Hydroxylated chalcones with dual properties: Xanthine oxidase inhibitors and radical scavengers. Bioorg Med Chem. 2016;24(4):578-587. doi:10.1016/j.bmc.2015.12.024 View Source
